molecular formula C12H18N4O5S B4776350 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Cat. No. B4776350
M. Wt: 330.36 g/mol
InChI Key: NKAQAEXRFOQVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid, also known as EPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAC belongs to the class of pyrazole carboxylic acids and is a potent inhibitor of cAMP-dependent protein kinase (PKA).

Mechanism of Action

1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is a potent inhibitor of cAMP-dependent protein kinase (PKA). It binds to the regulatory subunit of PKA and prevents the activation of the catalytic subunit. This leads to a decrease in the phosphorylation of downstream targets of PKA, resulting in the observed physiological effects.
Biochemical and Physiological Effects
1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has also been found to inhibit the replication of several viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is its potency as an inhibitor of PKA. This makes it a useful tool for studying the role of PKA in various physiological processes. However, one limitation of 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is its solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid. One area of interest is the development of 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid-based therapeutics for the treatment of cancer and viral infections. Another area of interest is the study of the role of 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid in various physiological processes, including inflammation and metabolism. Additionally, the development of more soluble analogs of 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid could improve its utility as a tool for studying PKA.

Scientific Research Applications

1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has been shown to inhibit the replication of several viruses, including HIV and HCV.

properties

IUPAC Name

1-[2-(4-ethylsulfonylpiperazin-1-yl)-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S/c1-2-22(20,21)16-7-5-14(6-8-16)11(17)9-15-4-3-10(13-15)12(18)19/h3-4H,2,5-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAQAEXRFOQVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(ethylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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